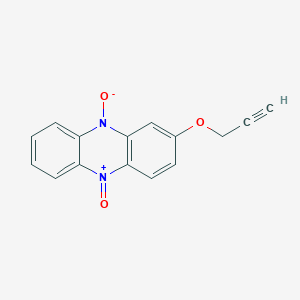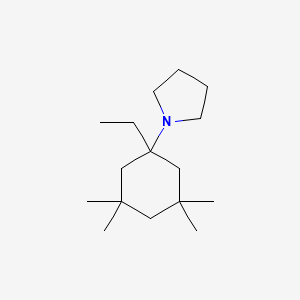![molecular formula C27H34N2O3 B12536907 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol CAS No. 654050-45-0](/img/structure/B12536907.png)
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol is a complex organic compound known for its unique structure and properties. It is primarily used in the synthesis of methacrylic monomers and copolymers, which are essential in creating nonlinear optical polymer materials . The compound’s structure includes two N-ethylanilino groups attached to ethoxy chains, which are further connected to a benzyl alcohol core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol involves multiple steps. One common method includes the radical copolymerization of methyl methacrylate with 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl methacrylate, followed by an azo-functionalization reaction . The reaction conditions typically involve the use of radical initiators and controlled temperatures to ensure the desired copolymer composition and properties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is often carried out in batch reactors with precise control over reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol has several scientific research applications:
Chemistry: Used in the synthesis of methacrylic monomers and copolymers for nonlinear optical materials.
Medicine: Research is ongoing to explore its use in creating advanced medical polymers and devices.
Industry: Utilized in the production of high-performance polymers and coatings with unique optical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in radical polymerization reactions, leading to the formation of complex copolymers with specific properties. The ethoxy and N-ethylanilino groups play a crucial role in stabilizing the radical intermediates, facilitating efficient polymerization.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl methacrylate: Similar structure but with a methacrylate group instead of an alcohol group.
3,5-Bis[2-(N-ethylanilino)ethoxy]phenyl methanol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol is unique due to its specific combination of functional groups, which provide distinct properties for polymerization and material synthesis. Its ability to form stable radicals and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
654050-45-0 |
|---|---|
Fórmula molecular |
C27H34N2O3 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
[3,5-bis[2-(N-ethylanilino)ethoxy]phenyl]methanol |
InChI |
InChI=1S/C27H34N2O3/c1-3-28(24-11-7-5-8-12-24)15-17-31-26-19-23(22-30)20-27(21-26)32-18-16-29(4-2)25-13-9-6-10-14-25/h5-14,19-21,30H,3-4,15-18,22H2,1-2H3 |
Clave InChI |
ANIVBAWPTFTXMH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC1=CC(=CC(=C1)CO)OCCN(CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


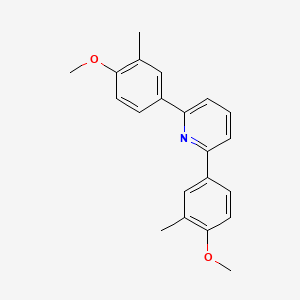
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)

![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)
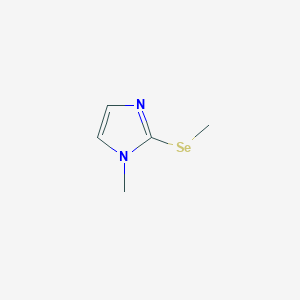

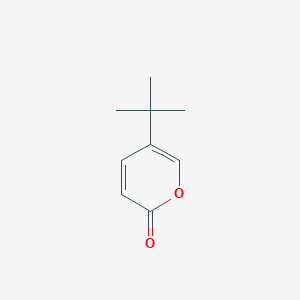
![2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane](/img/structure/B12536880.png)

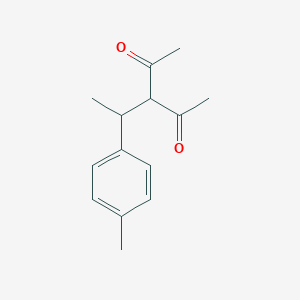
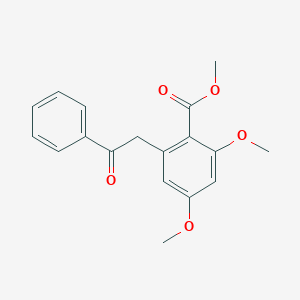
![2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]](/img/structure/B12536900.png)
